molecular formula C19H16N4O2 B10945314 N-(1-methyl-1H-benzimidazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(1-methyl-1H-benzimidazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B10945314
M. Wt: 332.4 g/mol
InChI Key: XJJDUNKZGNNCSJ-UHFFFAOYSA-N
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Description

N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Isoxazole Ring: This can be synthesized by the reaction of a nitrile oxide with an alkyne.

    Coupling of the Benzimidazole and Isoxazole Units: This step involves the formation of an amide bond between the benzimidazole and isoxazole units, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the synthesis of N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE would involve optimization of the above steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-PHENYL-3-ISOXAZOLECARBOXAMIDE: Similar structure but lacks the methyl group on the phenyl ring.

    N-(1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but lacks the methyl group on the benzimidazole ring.

Uniqueness

N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to the presence of both the methyl group on the benzimidazole ring and the methyl group on the phenyl ring. This structural feature may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-methylbenzimidazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16N4O2/c1-12-7-9-13(10-8-12)17-11-15(22-25-17)18(24)21-19-20-14-5-3-4-6-16(14)23(19)2/h3-11H,1-2H3,(H,20,21,24)

InChI Key

XJJDUNKZGNNCSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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